Cas no 1184429-97-7 (Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-)

Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-
- 2,2-Difluoro-N-(4-methoxybenzyl)ethanamine
-
- MDL: MFCD12768507
- インチ: 1S/C10H13F2NO/c1-14-9-4-2-8(3-5-9)6-13-7-10(11)12/h2-5,10,13H,6-7H2,1H3
- InChIKey: IMKIZPDGBFALQR-UHFFFAOYSA-N
- ほほえんだ: C1(CNCC(F)F)=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 201.09652036g/mol
- どういたいしつりょう: 201.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D656152-10g |
2,2-difluoro-N-(4-methoxybenzyl)ethanamine |
1184429-97-7 | 95% | 10g |
$1050 | 2025-02-18 | |
eNovation Chemicals LLC | D656152-5g |
2,2-difluoro-N-(4-methoxybenzyl)ethanamine |
1184429-97-7 | 95% | 5g |
$785 | 2025-02-18 | |
eNovation Chemicals LLC | D656152-10g |
2,2-difluoro-N-(4-methoxybenzyl)ethanamine |
1184429-97-7 | 95% | 10g |
$1050 | 2024-08-03 | |
eNovation Chemicals LLC | D656152-5g |
2,2-difluoro-N-(4-methoxybenzyl)ethanamine |
1184429-97-7 | 95% | 5g |
$785 | 2024-08-03 | |
eNovation Chemicals LLC | D656152-10g |
2,2-difluoro-N-(4-methoxybenzyl)ethanamine |
1184429-97-7 | 95% | 10g |
$1050 | 2025-02-28 | |
eNovation Chemicals LLC | D656152-5g |
2,2-difluoro-N-(4-methoxybenzyl)ethanamine |
1184429-97-7 | 95% | 5g |
$785 | 2025-02-28 |
Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-に関する追加情報
Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- (CAS No. 1184429-97-7): A Comprehensive Overview
Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- is a specialized organic compound with the chemical formula C11H14F2NO. This compound, identified by its CAS number 1184429-97-7, has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. The presence of a benzenemethanamine core, combined with a 2,2-difluoroethyl group and a methoxy substituent, endows this molecule with distinct chemical characteristics that make it a promising candidate for various applications in medicinal chemistry and drug development.
The structural composition of Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- involves a benzene ring linked to a methylamine group through an ethyl chain. The introduction of fluorine atoms in the 2,2-difluoroethyl moiety enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the methoxy group at the para position relative to the amine functionality contributes to electronic delocalization, influencing the compound's reactivity and interaction with biological targets.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and resistance to metabolic degradation. Studies have demonstrated that fluorine atoms can significantly improve the pharmacokinetic properties of drug candidates by increasing their bioavailability and prolonging their half-life. The incorporation of fluorine into pharmaceuticals has been widely explored in the development of antiviral, anticancer, and anti-inflammatory agents.
Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-, with its unique structural features, represents a valuable scaffold for designing novel therapeutic agents. The combination of the benzenemethanamine core with fluorinated and methoxy substituents creates a molecule with potential applications in multiple therapeutic areas. Researchers have been investigating its potential as an intermediate in the synthesis of more complex molecules with specific biological activities.
The compound's amine functionality makes it a versatile building block for further chemical modifications. Functional groups such as carboxylic acids, esters, and amides can be introduced to tailor its properties for specific applications. For instance, derivatization of the amine group could lead to the development of novel peptidomimetics or enzyme inhibitors.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques have been employed to predict the binding interactions of Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- with various biological targets. These studies have provided insights into its potential as a lead compound for drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
The synthesis of Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorous chemistry have been particularly useful in constructing the complex framework of this compound.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. Its structural similarity to known pharmacophores has prompted researchers to explore its potential as an antitumor agent. Additionally, its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for developing new therapeutic strategies.
The role of fluorine in modulating drug properties cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This is attributed to the ability of fluorine to influence electronic distribution and steric hindrance around the molecule. In Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-, the fluorine atoms are strategically positioned to maximize these effects.
In conclusion, Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- (CAS No. 1184429-97-7) is a promising compound with unique structural features that make it valuable for pharmaceutical research. Its potential applications in drug development are vast, ranging from antitumor agents to enzyme inhibitors. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this will play an increasingly important role in advancing medical science.
1184429-97-7 (Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-) 関連製品
- 1343184-06-4(cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine)
- 1806865-19-9(3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine)
- 1054484-42-2(N-(5-Bromo-2-chloropyridin-4-yl)-2,2-dimethylpropionamide)
- 2167530-43-8(1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide)
- 329906-02-7(N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)
- 501008-41-9(2-(5-fluoro-2-methoxyphenyl)acetonitrile)
- 52052-20-7(5-(Hydroxymethyl)naphthalene-1-carboxylic acid)
- 188057-47-8(2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester, (1R,3S,4S)-)
- 1366454-76-3((3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 1235048-42-6(3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-1-[(4-methoxyphenyl)methyl]urea)
